N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline
Description
N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline is an organic compound characterized by the presence of an oxolane ring, an ethylsulfonyl group, and an aniline moiety
Properties
IUPAC Name |
N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-20(17,18)14-7-5-12(6-8-14)16-11-13-9-10-15(2,3)19-13/h5-8,13,16H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKFXPLIQSFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC2CCC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is incorporated through sulfonation reactions using reagents like ethylsulfonyl chloride.
Formation of the Aniline Moiety: The aniline moiety is synthesized through nitration followed by reduction reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline exerts its effects involves interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(5,5-dimethyloxolan-2-yl)methyl]-2-phenylaniline
- N-[(5,5-dimethyloxolan-2-yl)methyl]-3-ethylaniline
Uniqueness
N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
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